![molecular formula C6H13ClN2O B3021216 [(3-Ethyl-4,5-dihydroisoxazol-5-yl)methyl]amine hydrochloride CAS No. 1185294-97-6](/img/structure/B3021216.png)
[(3-Ethyl-4,5-dihydroisoxazol-5-yl)methyl]amine hydrochloride
Overview
Description
“[(3-Ethyl-4,5-dihydroisoxazol-5-yl)methyl]amine hydrochloride” is a heterocyclic building block with the molecular formula C6H13ClN2O and a molecular weight of 164.63 . It is also known as (3-ethyl-4,5-dihydro-5-isoxazolyl)methanamine hydrochloride .
Molecular Structure Analysis
The molecular structure of “[(3-Ethyl-4,5-dihydroisoxazol-5-yl)methyl]amine hydrochloride” can be represented by the canonical SMILES notation: CCC1=NOC(C1)CN.Cl . The InChI code for this compound is InChI=1S/C6H12N2O.ClH/c1-2-5-3-6(4-7)9-8-5;/h6H,2-4,7H2,1H3;1H .Chemical Reactions Analysis
While specific chemical reactions involving “[(3-Ethyl-4,5-dihydroisoxazol-5-yl)methyl]amine hydrochloride” are not detailed in the search results, isoxazoles in general can be synthesized via different pathways using both homogeneous and heterogeneous catalysts .Physical And Chemical Properties Analysis
“[(3-Ethyl-4,5-dihydroisoxazol-5-yl)methyl]amine hydrochloride” is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
- EDHIM serves as a privileged scaffold in drug discovery due to its presence in many commercially available drugs. Researchers have explored its potential as a building block for novel drug candidates. Functionalized isoxazole derivatives exhibit diverse biological activities, including anticancer, HDAC inhibition, antioxidant, antibacterial, and antimicrobial effects .
- Researchers have synthesized 2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles and tested their in vitro antifungal activities against Botrytis cinerea and Rhizoctonia cerealis .
- Researchers have explored alternate metal-free synthetic routes for isoxazole synthesis, aiming for eco-friendly strategies .
- An interesting synthetic protocol involves the one-pot cyclocondensation of diethyl 3-oxopentanedioate, aryl or heteroaryl aldehydes, and hydroxylamine hydrochloride catalyzed in an aqueous medium using an azolium salt as a robust organo-catalyst .
- Researchers have performed molecular docking studies of indolyl and oxochromenyl xanthenone derivatives (including EDHIM) as anti-HIV-1 agents .
Medicinal Chemistry and Drug Discovery
Antifungal Agents
Metal-Free Synthetic Routes
Organocatalysis
Molecular Docking Studies
Biological Studies
properties
IUPAC Name |
(3-ethyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c1-2-5-3-6(4-7)9-8-5;/h6H,2-4,7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDDPLKQLABUGHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(C1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1185294-97-6 | |
Record name | 5-Isoxazolemethanamine, 3-ethyl-4,5-dihydro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1185294-97-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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